A Technical Guide to the Synthesis and Chemical Profile of Neutrophil Elastase Inhibitor 3
A Technical Guide to the Synthesis and Chemical Profile of Neutrophil Elastase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of a specific benzoxazinone (B8607429) analog identified as Neutrophil Elastase Inhibitor 3. The document details experimental protocols for its synthesis and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to support further research and development in the field of neutrophil elastase inhibition.
Chemical Structure and Identification
Neutrophil Elastase Inhibitor 3, a compound available through MedChemExpress, is chemically identified as 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Its chemical structure and key identifiers are provided below.
| Identifier | Value |
| Chemical Name | 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one |
| CAS Number | 1234707-32-4[1][2][3] |
| Molecular Formula | C₁₄H₈BrClNO₂ |
| Molecular Weight | 336.57 g/mol |
Synthesis of Benzoxazinone Analogs
Representative Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one
This protocol describes the synthesis of a closely related, unsubstituted analog and can be modified by using the appropriately substituted starting materials (e.g., 2-amino-5-chlorobenzoic acid and 2-bromobenzoyl chloride) to obtain Neutrophil Elastase Inhibitor 3.
Reaction Scheme:
Caption: General synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.
Materials:
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Anthranilic acid
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Benzoyl chloride
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Pyridine (anhydrous)
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Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate (B1210297)
Procedure:
-
To a solution of anthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.[6]
Biological Activity and Quantitative Data
Neutrophil Elastase Inhibitor 3 has been evaluated for its ability to inhibit neutrophil elastase (NE) release and has shown efficacy in a preclinical model of acute lung injury.
| Assay | Description | Result |
| Neutrophil Elastase Release Inhibition | Inhibition of fMLP-induced neutrophil elastase release from human neutrophils. | IC₅₀ = 80.8 nM[1] |
| In Vivo Efficacy | Attenuation of myeloperoxidase (MPO) activity and edema in a rat model of trauma-hemorrhagic shock. | Significant attenuation at 1 mg/kg (intravenous)[1] |
Experimental Protocols for Biological Evaluation
In Vitro Neutrophil Elastase Release Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on neutrophil elastase release from stimulated human neutrophils.
Experimental Workflow:
Caption: Workflow for in vitro neutrophil elastase release assay.
Materials:
-
Isolated human neutrophils
-
Neutrophil Elastase Inhibitor 3
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
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96-well microplate
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Microplate reader
Procedure:
-
Isolate human neutrophils from fresh, anticoagulated whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the purified neutrophils in assay buffer to the desired concentration.
-
In a 96-well plate, add the neutrophil suspension to each well.
-
Add varying concentrations of Neutrophil Elastase Inhibitor 3 (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate neutrophil degranulation by adding fMLP to a final concentration of, for example, 1 µM.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to allow for elastase release.
-
Centrifuge the plate to pellet the neutrophils.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the neutrophil elastase substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.
-
Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.[7][8][9]
In Vivo Hemorrhagic Shock Model and Myeloperoxidase (MPO) Assay
This protocol describes a general procedure for a rat model of hemorrhagic shock followed by resuscitation and subsequent measurement of lung MPO activity as an indicator of neutrophil infiltration.
Experimental Workflow:
Caption: In vivo hemorrhagic shock and MPO assay workflow.
Materials:
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Sprague-Dawley rats
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Anesthetic
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Catheters
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Syringes
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Neutrophil Elastase Inhibitor 3
-
Saline or other resuscitation fluids
-
MPO assay kit or reagents (e.g., o-dianisidine dihydrochloride, hydrogen peroxide)
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Homogenizer
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Spectrophotometer
Procedure:
-
Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug/fluid administration.
-
Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 30-40 mmHg for a specified period (e.g., 60 minutes).[10]
-
At the end of the shock period, begin resuscitation by reinfusing the shed blood and/or administering fluids.
-
At the start of resuscitation, administer Neutrophil Elastase Inhibitor 3 (1 mg/kg) or vehicle control intravenously.
-
After a set reperfusion period (e.g., 2-4 hours), euthanize the animals.
-
Harvest the lungs, weigh them, and homogenize a portion of the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the MPO assay on the supernatant. This typically involves measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine or tetramethylbenzidine) spectrophotometrically.
-
Calculate and compare the MPO activity between the treated and control groups to assess the effect of the inhibitor on neutrophil infiltration in the lungs.[11][12][13]
Neutrophil Elastase Signaling in Acute Lung Injury
Neutrophil elastase contributes to the pathogenesis of acute lung injury (ALI) through various mechanisms, including the degradation of extracellular matrix proteins and the activation of pro-inflammatory signaling pathways. Inhibition of neutrophil elastase is a therapeutic strategy to mitigate these effects.
Caption: Simplified signaling pathway of neutrophil elastase in acute lung injury.
This guide provides a foundational understanding of Neutrophil Elastase Inhibitor 3, offering detailed protocols and data to aid researchers in their exploration of novel therapeutics for inflammatory diseases. The provided methodologies can be adapted and expanded upon for further preclinical development and investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of neutrophil elastase and myeloperoxidase release by IgG fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase evokes substantial vasomotor responses in isolated skeletal muscle arterioles of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfrbm.org [sfrbm.org]
- 13. researchgate.net [researchgate.net]
